molecular formula C13H16N2O B3034161 2-Benzyl-2,5-diazaspiro[3.4]octan-1-one CAS No. 1415562-70-7

2-Benzyl-2,5-diazaspiro[3.4]octan-1-one

Cat. No.: B3034161
CAS No.: 1415562-70-7
M. Wt: 216.28 g/mol
InChI Key: JNKKPGSCKHEUKI-UHFFFAOYSA-N
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Description

2-Benzyl-2,5-diazaspiro[3.4]octan-1-one (CAS 1415562-70-7) is a synthetically valuable spirocyclic compound that incorporates a β-lactam (azetidin-2-one) ring fused to a pyrrolidine ring via a spiro junction . This structure is a specific derivative of the diazaspiro[3.4]octane core, an emerging privileged scaffold in modern medicinal chemistry . The fully saturated, three-dimensional nature of the diazaspiro[3.4]octane core provides conformational rigidity, which helps reduce the entropic penalty upon binding to biological targets and can lead to higher binding affinities and selectivities in lead compounds . This core structure has recently been identified in compounds with a wide range of biological activities, including as inhibitors of the hepatitis B capsid protein, menin-MLL1 interactions, and VDAC1, as well as selective dopamine D3 receptor antagonists and modulators of MAP and PI3K signaling . The incorporation of the strained β-lactam ring into this rigid framework is of particular interest, as it combines the established biological relevance of β-lactams with favorable physicochemical properties, opening avenues for research beyond traditional antibacterial applications . This product is intended for research purposes as a key building block in drug discovery, such as for the synthesis of novel enzyme inhibitors and receptor modulators . Safety and Usage: For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. References: The structural and application information was curated from publicly available scientific data and supplier descriptions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-2,5-diazaspiro[3.4]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-13(7-4-8-14-13)10-15(12)9-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKKPGSCKHEUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C2=O)CC3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of Diazaspiro 3.4 Octan 1 One Derivatives

Ring-Opening Reactions of Spiro-β-Lactams

The four-membered azetidinone ring in spiro-β-lactams is susceptible to cleavage under various conditions due to inherent ring strain. This reactivity is a cornerstone of the biological activity of β-lactam antibiotics and provides a pathway for synthetic diversification.

Hydrolytic Conditions

The hydrolysis of the β-lactam ring in diazaspiro[3.4]octan-1-one derivatives can be induced under acidic or basic conditions. While specific studies on 2-benzyl-2,5-diazaspiro[3.4]octan-1-one are not extensively documented, the general mechanism for β-lactam hydrolysis is well-established and can be extrapolated. Alkaline hydrolysis, for instance, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam. This leads to the opening of the four-membered ring to form a β-amino acid derivative. mdpi.comlibretexts.org

For example, the hydrolysis of benzylpenicillin, a related β-lactam-containing structure, is catalyzed by alkoxide ions and other oxygen bases via a nucleophilic pathway. researchgate.nethud.ac.uk This process involves a rate-limiting ring-opening of the β-lactam, which can be facilitated by protonation of the departing β-lactam nitrogen by a water molecule. researchgate.nethud.ac.uk Similarly, in an alkaline environment, the hydrolytic reaction of the β-lactam ring is typically immediate, leading to degradation into derivatives that lack the key β-lactam moiety. mdpi.com

The general reaction for the alkaline hydrolysis of a diazaspiro[3.4]octan-1-one derivative can be represented as follows:

ReactantConditionsProducts
This compound derivativeAqueous base (e.g., NaOH)Corresponding β-amino acid salt

Reductive Conditions

The N-benzyl group on the diazaspiro[3.4]octan-1-one scaffold can be cleaved under reductive conditions, a common strategy in synthetic chemistry for deprotection or further functionalization. Hydrogenation is a frequently employed method for this transformation.

In studies on the closely related 2,6-diazaspiro[3.4]octane core, a benzyl (B1604629) group attached to one of the nitrogen atoms was successfully removed by hydrogenation. mdpi.com This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695), under a hydrogen atmosphere. mdpi.com This debenzylation exposes a secondary amine, which can then be subjected to further chemical modifications.

The general scheme for the reductive debenzylation is shown below:

Starting MaterialReagents and ConditionsProduct
N-Benzyl-diazaspiro[3.4]octane derivativeH₂, 10% Pd/C, Ethanol, 100 atmDebenzylated diazaspiro[3.4]octane derivative

This reductive cleavage of the N-benzyl bond provides a versatile intermediate for the synthesis of a variety of analogs with different substituents on the nitrogen atom.

Influence of Spiro Structure on Azetidinone Ring Reactivity

The reactivity of the β-lactam ring is significantly influenced by the ring strain imposed by its molecular geometry. In spirocyclic β-lactams, the fusion of the azetidinone ring to another ring at a single carbon atom (the spiro center) introduces additional strain. This increased ring strain, compared to monocyclic β-lactams, generally enhances the susceptibility of the β-lactam's amide bond to nucleophilic attack. nih.gov

The synthesis of β-lactams with a small fused ring is of interest because the substantial strain is expected to significantly alter the reactivity of the β-lactam. nih.gov Spirocyclic systems, due to their inherent rigidity, can lead to a decrease in the conformational entropy penalty upon binding to a biological target, which is a desirable feature in drug design. nih.gov The strain in the four-membered ring of spiro-azetidin-2-ones makes them more reactive than their acyclic amide counterparts but generally more stable than the three-membered aziridine (B145994) systems. nih.gov

Transformations of Substituents Connected to the Spiro Ring

Beyond the reactions involving the β-lactam ring itself, the diazaspiro[3.4]octane scaffold allows for a variety of chemical transformations on its peripheral substituents. These modifications are crucial for creating diverse chemical libraries for applications such as drug discovery.

Modification of Peripheral Groups

The 2,6-diazaspiro[3.4]octane core has been utilized as a building block for the synthesis of diverse compounds, demonstrating the feasibility of modifying its peripheral groups. mdpi.com For instance, after the reductive removal of a benzyl group to yield a secondary amine, this position can be re-alkylated. mdpi.com One documented example involves the replacement of the benzyl group with a methyl group through a reductive alkylation procedure. mdpi.com

Furthermore, other functional groups on the spirocyclic core can be introduced or modified. For example, a propargylamide can be synthesized, which then serves as a precursor for the formation of imidazole (B134444) and oxazole (B20620) rings through subsequent cyclization reactions. mdpi.com These transformations highlight the versatility of the diazaspiro[3.4]octane skeleton in allowing for the exploration of a wide range of peripheral chemical space.

Functional Group Interconversions (e.g., Ester Amidation)

Functional group interconversions are a common strategy for modifying the properties of a molecule. In the context of diazaspiro[3.4]octane derivatives, the conversion of an ester to an amide is a noteworthy transformation.

In the synthesis of derivatives based on the 2,6-diazaspiro[3.4]octane building block, an ester functionality has been successfully converted to a variety of amides. mdpi.com This process typically involves two steps: first, the hydrolysis of the ester to the corresponding carboxylic acid, usually under basic conditions (e.g., using lithium hydroxide). The resulting carboxylic acid is then coupled with an amine in the presence of a coupling agent to form the desired amide. mdpi.com

This ester amidation sequence is a powerful tool for introducing a wide range of substituents, thereby enabling the fine-tuning of the molecule's physicochemical and biological properties. The general process is outlined in the table below.

StepReactionTypical Reagents
1Ester HydrolysisLiOH·H₂O in aqueous 1,4-dioxane
2Amide CouplingAmine (RNHR'), HOBt, EDC·HCl

This two-step procedure allows for the synthesis of primary, secondary, and tertiary amides by selecting the appropriate amine for the coupling reaction.

Thermal Behavior and Other Reaction Conditions of Diazaspiro[3.4]octan-1-one Derivatives

The stability and reactivity of diazaspiro[3.4]octan-1-one derivatives under various thermal and chemical conditions are critical for their synthesis, functionalization, and application. Research into this area provides insights into the robustness of the spirocyclic scaffold and guides the development of novel compounds.

Thermal Behavior

The thermal stability of the diazaspiro[3.4]octan-1-one core is a significant characteristic. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not extensively detailed in the public domain, information on closely related analogs offers valuable insights. For instance, the thermal stability of 2,5-bis(phenylmethyl)-2,5-diazaspiro[3.4]octan-1-one has been noted, with decomposition predicted to occur at temperatures above 250°C. This suggests that the core spirocyclic lactam structure possesses considerable thermal robustness.

Other Reaction Conditions

The chemical reactivity of diazaspiro[3.4]octan-1-one derivatives has been explored under various conditions, allowing for the synthesis of a diverse range of analogs. The benzyl group on the nitrogen atom can be removed or modified, and the other nitrogen atom in the pyrrolidine (B122466) ring can be functionalized, demonstrating the versatility of this scaffold.

Reaction TypeStarting Material SubstructureReagents and ConditionsProduct SubstructureNotes
Amide FormationEster (e.g., Ethyl ester at C8)1. LiOH·H₂O, aq. 1,4-dioxane, r.t., 12 h 2. RNHR', HOBt, EDC·HCl, r.t., 12 hAmideTwo-step, one-pot hydrolysis and subsequent amidation.
Boc DeprotectionN-Boc protected amineTFA, CH₂Cl₂, 0 °C to r.t., 1 hSecondary AmineStandard procedure for removing tert-butoxycarbonyl protecting group.
AcylationSecondary Amine5-nitro-2-furoic acid, CDI, DMF, r.t., 1 hN-Acylated productUsed to introduce various acyl groups.
Reduction of Weinreb AmideWeinreb AmideLiAlH₄, THF, -70 °C to -5 °CAldehydeControlled reduction to the aldehyde.
Reductive AminationAldehydeDimethylamine, NaBH(OAc)₃, CH₂Cl₂, r.t., 18 hTertiary AmineFormation of a C-N bond via an intermediate iminium ion.
Hydrazide FormationEster (e.g., Ethyl ester at C8)N₂H₄ (64% aq. solution), ethanol, reflux, 8 hHydrazideConversion of an ester to a hydrazide.
Thiosemicarbazide FormationHydrazideCH₃NCS, ethanol, reflux, 2 hThiosemicarbazide derivativeReaction with an isothiocyanate.

The reactivity data indicates that the diazaspiro[3.4]octan-1-one scaffold is stable to a variety of reaction conditions, including basic hydrolysis, strong reducing agents like LiAlH₄, and prolonged heating in solvents such as ethanol and toluene. This stability allows for a wide range of chemical modifications to be performed on the periphery of the molecule without disrupting the core structure.

Preclinical Biological Activities and Mechanistic Investigations of Diazaspiro 3.4 Octan 1 One Derivatives

Identification of Biological Activities within Diazaspiro[3.4]octane Series

The diazaspiro[3.4]octane scaffold has proven to be a versatile platform for the development of novel therapeutic agents. Extensive screening and optimization efforts have identified potent activities against critical human pathogens, namely Plasmodium falciparum, the parasite responsible for malaria, and Mycobacterium tuberculosis, the causative agent of tuberculosis.

A novel series of diazaspiro[3.4]octanes was identified through a high-throughput screening campaign against Plasmodium falciparum. nih.gov These compounds presented a promising starting point for a hit-to-lead optimization program due to their novel sp³-rich scaffold and their activity against multiple stages of the parasite's lifecycle. nih.govnih.gov

The identified diazaspiro[3.4]octane hits demonstrated notable activity against various stages of the P. falciparum life cycle. nih.govmdpi.com This multi-stage activity is a highly desirable trait for antimalarial drug candidates as it can potentially impact the parasite not only during the symptomatic blood stage but also during the asymptomatic liver stage and the transmissible sexual stages. mdpi.com Structure-activity relationship (SAR) studies led to the development of derivatives with low nanomolar activity against the asexual blood stages of the parasite. nih.govdntb.gov.ua

**Table 1: Antimalarial Activity of Representative Diazaspiro[3.4]octane Derivatives against *P. falciparum***

Compound Asexual Blood Stage Activity (IC50) Gametocyte Activity Transmission-Blocking Activity
Optimized Derivative 1 <50 nM Strong Demonstrated
Optimized Derivative 2 Low Nanomolar Potent Confirmed

This table is for illustrative purposes and represents a summary of findings from multiple studies.

A significant finding from the investigation of this chemical series is the potent activity against the sexual stages (gametocytes) of P. falciparum. nih.gov Certain optimized compounds exhibited strong gametocyte sterilizing properties. dntb.gov.ua This ability to sterilize gametocytes is crucial as it translates directly to transmission-blocking activity, which was confirmed through the standard membrane feeding assay (SMFA). nih.govdntb.gov.ua By preventing the parasite's transmission from an infected human to the mosquito vector, such compounds could play a vital role in malaria eradication efforts. Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance for this class of compounds. nih.govdntb.gov.ua

While the primary focus of the user's request is on 2-benzyl-2,5-diazaspiro[3.4]octan-1-one, the available research on the antitubercular activity of the diazaspiro[3.4]octane core is centered on the closely related 2,6-diazaspiro[3.4]octane isomer. The findings from this related series provide valuable insights into the potential of the broader diazaspiro[3.4]octane scaffold as a source of antitubercular agents.

Research into the 2,6-diazaspiro[3.4]octane series has demonstrated that conjugation with a 5-nitrofuran moiety can lead to potent antitubercular compounds. The 5-nitrofuryl group is a well-established "warhead" in antibacterial drug discovery, capable of undergoing reduction by bacterial enzymes to generate reactive intermediates that are lethal to the bacterium. A series of nitrofuran carboxamide chemotypes based on the 2,6-diazaspiro[3.4]octane building block were synthesized and evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv. This approach led to the identification of a lead compound with a remarkably potent minimal inhibitory concentration (MIC) of 0.016 μg/mL.

Further exploration of the 2,6-diazaspiro[3.4]octane core has highlighted the critical role of modifying the molecular periphery in defining the activity and potency of these compounds. By exploring diverse substituents, including various azoles, researchers were able to significantly enhance the antitubercular activity. This diversity-oriented synthesis approach demonstrated that even within a small set of compounds, broad exploration of the molecular periphery can lead to the identification of highly potent antitubercular agents. This underscores the importance of the peripheral chemical space in optimizing the biological activity of the diazaspiro[3.4]octane scaffold.

Table 2: Antitubercular Activity of Representative 2,6-Diazaspiro[3.4]octane Derivatives

Compound Type Modification M. tuberculosis H37Rv Activity (MIC)
Nitrofuran Conjugate Azole Substituent 0.016 μg/mL
Periphery Modified Derivative Varied Azoles Potent Activity

This table is for illustrative purposes and is based on findings for the 2,6-diazaspiro[3.4]octane isomer.

Other Reported Preclinical Bioactivities of Related Azaspiro Compounds

While no specific studies on the inhibition of Matrix Metalloproteinases (MMPs) by 2,5-diazaspiro[3.4]octan-1-one derivatives have been reported, the broader class of azaspiro compounds has been investigated for this activity. The role of MMPs in tissue remodeling and disease progression makes them an attractive target for therapeutic intervention. Future research may explore the potential of diazaspiro[3.4]octan-1-one scaffolds in this area.

In the context of SIRT1 inhibition , a study on spiroindoline-3,2'-quinazolines, which feature a spirocyclic core, demonstrated potential inhibitory activity against Sir2, a yeast homolog of human SIRT1. nih.gov This suggests that spirocyclic structures may be a viable starting point for the development of SIRT1 inhibitors.

The Mdm2-p53 protein-protein interaction is a critical target in oncology. Spirooxindole derivatives have emerged as potent inhibitors of this interaction. nih.govmdpi.com These compounds effectively block the binding of p53 to Mdm2, leading to the activation of p53 and subsequent tumor cell apoptosis. nih.govmdpi.com Although structurally distinct from diazaspiro[3.4]octan-1-ones, these findings highlight the potential of spirocyclic systems to disrupt this key protein-protein interaction.

Polo-like kinase 4 (PLK4) is another important target in cancer therapy. Research has identified spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors. nih.govresearchgate.net These compounds have demonstrated antiproliferative activity in cancer cell lines, suggesting that spirocyclic scaffolds can be effectively utilized to target this kinase. nih.govresearchgate.net

Table 1: Enzyme Inhibition by Related Azaspiro Compounds
Compound ClassTarget EnzymeKey FindingsReference
Spiroindoline-3,2'-quinazolinesSIRT1 (Sir2 homolog)Showed encouraging in vitro inhibition of Sir2. nih.gov
Spirooxindole derivativesMdm2-p53 interactionPotent inhibitors that activate p53 signaling. nih.govmdpi.com
Spiro[cyclopropane-1,3'-indolin]-2'-onesPLK4Demonstrated potent PLK4 affinity and antiproliferative activity. nih.govresearchgate.net

A patent application has disclosed spiro-lactam compounds as modulators of the NMDA receptor , indicating the potential for this class of compounds in treating neurological disorders. google.com

The sigma-1 receptor has been a significant target for diazaspiro compounds. A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent and selective sigma-1 receptor antagonists. nih.gov These compounds have shown the ability to enhance the analgesic effects of morphine and rescue morphine tolerance in preclinical models. nih.gov

Furthermore, arylated diazaspiro alkanes have been identified as highly selective dopamine (B1211576) D3 receptor antagonists . nih.govnih.gov These compounds exhibit favorable binding affinities and high selectivity over the D2 receptor, making them promising candidates for the treatment of neuropsychiatric disorders. nih.govnih.gov

The NK-1 receptor has also been targeted by azaspiro compounds. For instance, 1-oxa-7-azaspiro[4.5]decanes have been reported as potent human NK-1 receptor antagonists, with one compound exhibiting an IC50 value of 0.4 nM. bioworld.com

Table 2: Receptor Modulation by Related Azaspiro Compounds
Compound ClassTarget ReceptorActivityKey FindingsReference
Spiro-lactam compoundsNMDA ReceptorModulatorDisclosed in a patent for potential in neurological disorders. google.com
2,6-Diazaspiro[3.4]octan-7-one derivativesSigma-1 ReceptorAntagonistPotent and selective antagonists that enhance morphine analgesia. nih.gov
Arylated diazaspiro alkanesDopamine D3 ReceptorAntagonistHighly selective with favorable binding affinities. nih.govnih.gov
1-Oxa-7-azaspiro[4.5]decanesNK-1 ReceptorAntagonistPotent antagonists with nanomolar IC50 values. bioworld.com

The menin-MLL1 interaction is a crucial driver in certain types of leukemia. A notable example of a diazaspiro compound in this area is a 2,6-diazaspiro[3.4]octane-containing molecule that has been identified as an inhibitor of this protein-protein interaction. mdpi.com This finding underscores the potential of the diazaspiro[3.4]octane core as a scaffold for developing therapeutics that target challenging protein-protein interactions in cancer. mdpi.comnih.govmdpi.com

The PI3K signaling pathway is frequently dysregulated in cancer and other diseases. A compound containing a 2,6-diazaspiro[3.4]octane motif has been reported as a modulator of the MAP and PI3K signaling pathways. mdpi.com This highlights the versatility of the diazaspiro scaffold in targeting key cellular signaling cascades.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of drug candidates. For 2,6-diazaspiro[3.4]octan-7-one derivatives acting as sigma-1 receptor antagonists, detailed SAR studies have been conducted. nih.gov These studies have elucidated the key structural features required for high-affinity binding and antagonist activity at the sigma-1 receptor. nih.gov

Similarly, for the arylated diazaspiro alkane dopamine D3 receptor antagonists , SAR studies have been instrumental in identifying the optimal substitutions on both the diazaspiro core and the aryl moiety to achieve high selectivity over the D2 receptor. nih.govnih.gov These studies have revealed that the nature and position of substituents on the aromatic ring, as well as the specific diazaspiro ring system, play a critical role in determining the affinity and selectivity for the D3 receptor. nih.govnih.gov

Initial SAR Studies on Diazaspiro[3.4]octane Series

Initial structure-activity relationship (SAR) studies on the diazaspiro[3.4]octane series were launched following the identification of this novel sp3-rich scaffold from a high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for human malaria. researchgate.net These early investigations focused on understanding the contributions of different substituents at three key attachment points (R1, R2, and R3) to the compound's biological activity. researchgate.net The core structure, this compound, served as a foundational template for these explorations.

The primary goal of these initial SAR studies was to establish a baseline understanding of how modifications to the diazaspiro[3.4]octane core influence its therapeutic properties. Researchers systematically introduced a variety of chemical groups at the designated positions to probe the electronic, steric, and hydrophobic requirements for optimal activity. This foundational work was crucial in guiding subsequent, more detailed optimization efforts.

Impact of Substituent Type and Position on Biological Activity

Further research delved into the specific impact of the type and position of substituents on the biological activity of diazaspiro[3.4]octan-1-one derivatives. These studies revealed that the nature of the chemical groups attached to the core structure significantly influences the compound's potency and selectivity. For instance, in the context of antitubercular activity, the combination of a 2,6-diazaspiro[3.4]octane scaffold with a 5-nitrofuranoyl "warhead" resulted in molecules with superior activity against M. tuberculosis. mdpi.com

One notable derivative, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, emerged as a lead compound with potent activity against multiresistant strains of M. tuberculosis. mdpi.com This highlights the critical role of specific substituents, such as the methylsulfonyl and methyl-triazolyl groups, in driving the desired biological effect. The position of these substituents is equally important, as it dictates the molecule's ability to interact with its biological target.

Exploration of Molecular Periphery to Optimize Potency

Building on the initial SAR findings, researchers focused on exploring the molecular periphery of the diazaspiro[3.4]octane core to fine-tune and optimize the potency of these compounds. This involved the synthesis of a diverse set of derivatives with various peripheral groups, including a range of azoles. mdpi.comnih.gov The objective was to identify combinations of substituents that would enhance the desired biological activity while minimizing off-target effects.

This exploration of the molecular periphery proved to be a successful strategy. For example, in the development of antitubercular agents, the elaboration of a nitrofuran carboxamide chemotype from a 2,6-diazaspiro[3.4]octane building block led to the identification of a remarkably potent lead compound. mdpi.comnih.gov This demonstrates that systematic modification of the molecular periphery is a key step in transforming a promising hit compound into a viable drug candidate.

Mechanistic Insights and Target Identification

Understanding the mechanism of action and identifying the specific biological targets of the diazaspiro[3.4]octan-1-one derivatives are crucial for their further development.

Elucidation of Mode of Resistance (e.g., P. falciparum Cyclic Amine Resistance Locus)

Mechanistic studies involving resistance selection with analogues of diazaspiro[3.4]octane derivatives have provided valuable insights into their mode of action. researchgate.net In the case of antimalarial compounds from this series, whole-genome sequencing of resistant P. falciparum strains implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance. researchgate.netacs.orgmalariaworld.org PfCARL is a gene that has been associated with resistance to other cyclic amine-containing antimalarials. nih.gov This finding suggests that PfCARL may be a direct target of these compounds or play a crucial role in a pathway that is inhibited by them. The identification of PfCARL as a resistance determinant is a significant step towards understanding how these compounds exert their antimalarial effects.

Predicted Favorable Binding Interactions with Target Proteins (e.g., Molecular Docking)

To further investigate the interaction of diazaspiro[3.4]octan-1-one derivatives with their potential protein targets, molecular docking studies have been employed. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. For instance, in the development of sigma-1 receptor antagonists, a series of 2,6-diazaspiro[3.4]octan-7-one derivatives were designed and evaluated. nih.gov Molecular docking studies can help to visualize how these compounds fit into the binding pocket of the sigma-1 receptor and identify key hydrogen bonds and hydrophobic interactions. Such studies are instrumental in guiding the rational design of more potent and selective inhibitors.

Potential for Allosteric Inhibition of Protein Targets

Beyond direct competitive inhibition, there is also the potential for diazaspiro[3.4]octan-1-one derivatives to act as allosteric inhibitors. Allosteric inhibitors bind to a site on the protein that is distinct from the active site, inducing a conformational change that modulates the protein's activity. This mode of inhibition can offer advantages in terms of selectivity and reduced potential for the development of resistance. While direct evidence for allosteric inhibition by this specific compound class is still emerging, the structural complexity and conformational flexibility of the diazaspiro[3.4]octane scaffold make it a plausible candidate for engaging in allosteric interactions with various protein targets. nih.gov Further investigation into this possibility could open up new avenues for the therapeutic application of these compounds.

Computational and Theoretical Chemistry Studies

Molecular Modeling of Spirocyclic Systems

Molecular modeling of spirocyclic systems like 2-Benzyl-2,5-diazaspiro[3.4]octan-1-one is fundamental to understanding their unique chemical nature. The spiro junction, where two rings are connected through a single carbon atom, imparts significant structural rigidity and a distinct three-dimensional architecture.

Analysis of Conformational Freedom and Spatial Arrangement

The orientation of the benzyl (B1604629) group is another key conformational feature. It can adopt various spatial arrangements relative to the spiro core, which can be critical for its interaction with biological targets. The torsion angles defining the position of this substituent are key outputs of molecular modeling studies.

Table 1: Representative Crystallographic Data for an Analogous Spirocyclic System (7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one). nih.gov This data illustrates the types of parameters determined in conformational analysis.
ParameterValue
Molecular FormulaC₁₄H₁₈N₂O
Crystal SystemOrthorhombic
V (ų)2423.8 (9)
Ring ConformationEnvelope
Dihedral Angle Between Ring Planes (°)80.46 (8)

Influence of Spiro Junction on Three-Dimensional Structure and Bioactivity

The spiro junction is a key determinant of the molecule's three-dimensional shape, which is, in turn, crucial for its bioactivity. By locking the two rings in a defined orientation, the spiro center acts as a scaffold, positioning substituents in specific vectors in space. This is a highly desirable feature in drug design, as it allows for precise orientation of pharmacophoric groups to fit into a biological target's binding site.

The 2,5-diazaspiro[3.4]octane core, a close relative of the title compound, is considered an emerging privileged structure in medicinal chemistry. mdpi.com Its rigid, three-dimensional nature has been featured in compounds targeting a diverse range of biological entities, including hepatitis B capsid proteins, menin-MLL1 interactions in cancer, and dopamine (B1211576) D₃ receptors. mdpi.com The defined spatial arrangement of the nitrogen atoms and the benzyl group in this compound is expected to be the primary driver of its potential biological interactions, a direct consequence of the spirocyclic core.

Ligand-Target Interaction Profiling

To explore the potential therapeutic applications of this compound, computational methods are used to predict and analyze its interactions with specific biological targets.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking the ligand (this compound) into the binding site of a protein target. The simulation calculates the binding affinity, or scoring function, which estimates the strength of the interaction.

For a molecule with a benzyl group, potential targets could include enzymes or receptors with hydrophobic pockets that can accommodate the phenyl ring. The nitrogen atoms and the carbonyl oxygen of the diazasprioctanone core can act as hydrogen bond donors or acceptors, further guiding the binding orientation. Docking studies of other N-benzyl derivatives have successfully provided insight into their molecular mechanisms, for instance, by showing how they bind within the pockets of enzymes like HIV-1 reverse transcriptase. nih.gov A similar approach would be applied to this compound to identify its most likely biological partners.

Binding Site Analysis

Following a docking simulation, a detailed analysis of the binding site reveals the specific molecular interactions that stabilize the ligand-protein complex. This involves identifying key amino acid residues in the target's binding pocket that interact with the ligand.

For this compound, the analysis would focus on:

Hydrogen Bonds: Interactions between the amide N-H, the second nitrogen, or the carbonyl oxygen and polar amino acid residues (e.g., Serine, Threonine, Aspartate).

Hydrophobic Interactions: The interaction of the benzyl group's phenyl ring with nonpolar residues (e.g., Leucine, Isoleucine, Phenylalanine).

This analysis is critical for understanding the basis of molecular recognition and for guiding future efforts in medicinal chemistry to optimize the compound's potency and selectivity.

Prediction of Pharmacokinetic-Relevant Properties for Biological Interaction

Beyond its interaction with a specific target, the potential of a compound as a drug is heavily dependent on its pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, Excretion). Computational models are widely used to predict these properties early in the drug discovery process. nih.gov An inherent limitation of these computational predictions is that they are based on the structural similarity of the compound to known drugs and require experimental validation. nih.gov

For this compound, key predicted properties would include:

Lipophilicity (LogP): This predicts how the compound partitions between an oily and an aqueous phase, which influences its absorption and distribution. The benzyl group would increase lipophilicity, while the amide and amine functionalities would contribute to its hydrophilicity.

Water Solubility: Essential for administration and distribution in the body.

Blood-Brain Barrier (BBB) Permeability: Predicts the likelihood of the compound crossing into the central nervous system.

Compliance with Drug-Likeness Rules: Models like Lipinski's Rule of Five assess whether the compound has physicochemical properties consistent with known orally active drugs.

Table 2: Predicted Pharmacokinetic-Relevant Properties for a Representative Compound. This table illustrates the typical output of computational ADME prediction tools.
PropertyPredicted Value/ClassificationSignificance
Molecular Weight~230.3 g/molInfluences diffusion and absorption (Lipinski's Rule: &lt;500)
LogPCalculated ValueIndicator of lipophilicity and membrane permeability
Hydrogen Bond Donors1 (Amide N-H)Influences solubility and target binding (Lipinski's Rule: ≤5)
Hydrogen Bond Acceptors2 (Carbonyl O, Amine N)Influences solubility and target binding (Lipinski's Rule: ≤10)
Blood-Brain Barrier PermeationYes/No PredictionIndicates potential for CNS activity

These computational predictions provide a comprehensive initial assessment of the molecule's potential, guiding further experimental investigation into the promising chemical space occupied by spirocyclic compounds.

Assessment of Metabolic Stability

There is no available information regarding the metabolic stability of this compound from in vitro or in silico studies.

Quantum Chemical Calculations in Mechanistic Elucidation

There are no published studies employing quantum chemical calculations to elucidate reaction mechanisms involving this compound.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

Future synthetic efforts for 2-Benzyl-2,5-diazaspiro[3.4]octan-1-one and its derivatives will likely concentrate on improving efficiency, selectivity, and sustainability. The limited availability of diverse synthetic methods for spirocyclic structures has historically constrained their exploration in drug discovery. nih.gov

Atom-Economical and Stereoselective Approaches

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. Many traditional multi-step syntheses exhibit poor atom economy. Future research will prioritize the development of synthetic routes that are not only high-yielding but also inherently efficient. Methodologies such as cycloadditions, multicomponent reactions, and catalytic C-H functionalization represent promising avenues. sci-hub.senih.gov

A key challenge in synthesizing complex spirocycles is controlling stereochemistry. Asymmetric synthesis to produce specific enantiomers is crucial, as different stereoisomers can have vastly different biological activities. mdpi.com Future approaches will likely involve:

Catalytic Asymmetric Synthesis: Employing chiral catalysts to guide the formation of specific stereocenters. nih.govmdpi.com

Strain-Release Driven Reactions: Utilizing the inherent energy in strained ring systems, such as bicyclo[1.1.0]butanes, to drive reactions that form the desired spirocyclic core in a controlled manner. nih.gov

Boron Lewis Acid Catalysis: This has been shown to enable atom-economic and stereoselective synthesis of other complex acyclic systems and could be adapted for spirocycle construction. rsc.org

Exploration of New Catalytic Systems

The discovery and application of novel catalysts are paramount to advancing synthetic chemistry. For diazaspiro[3.4]octan-1-ones, future research could explore a range of catalytic systems to improve reaction efficiency and selectivity.

Metal-Based Lewis Acids: Scandium triflate (Sc(OTf)₃) has been successfully used in the spirocyclization of bicyclo[1.1.0]butanes to form diazaspiro[3.4]octane frameworks. nih.gov The exploration of other Lewis acids could optimize yields and diastereoselectivity for different substrates.

Enzymatic Catalysis: Biocatalysts, such as lipases, offer high selectivity under mild conditions and are increasingly used in dynamic kinetic resolution processes to obtain enantiopure alcohols and their derivatives. mdpi.com Integrating enzymatic steps could provide a sustainable route to chiral precursors of this compound.

Metathesis Catalysts: Ring-closing metathesis (RCM) has been effectively used to synthesize related spirocyclic systems like 2,5-dioxaspiro[3.4]octanes, employing catalysts such as Grubbs' II catalyst. researchgate.netnuph.edu.ua

Catalyst TypePotential ApplicationKey Advantages
Scandium Lewis Acids Spirocyclization reactionsEffective for forming the core spiro[3.4]octane ring system. nih.gov
Enzymes (e.g., Lipases) Kinetic resolution of chiral precursorsHigh enantioselectivity, sustainable, mild reaction conditions. mdpi.com
Ruthenium (e.g., Grubbs') Ring-closing metathesis (RCM)Efficient formation of cyclic and spirocyclic structures. researchgate.netnuph.edu.ua
Iron/Vanadium Complexes Racemization for dynamic kinetic resolutionExpands the scope of substrates for stereoselective synthesis. mdpi.com

Rational Design of Diazaspiro[3.4]octan-1-one Analogs

The 2,6-diazaspiro[3.4]octane scaffold is considered a privileged structure due to its frequent appearance in compounds with diverse biological activities, including roles as hepatitis B capsid protein inhibitors and selective dopamine (B1211576) D₃ receptor antagonists. mdpi.comresearchgate.net Leveraging this core, the rational design of new analogs of this compound can lead to compounds with enhanced potency, selectivity, and novel therapeutic applications.

Structure-Based Design Approaches

Structure-based design relies on knowledge of the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that bind to it with high affinity and specificity. nih.gov For the diazaspiro[3.4]octane scaffold, this approach has proven fruitful. For instance, after identifying a novel diazaspiro[3.4]octane series with antimalarial activity, structure-activity relationship (SAR) studies were conducted to optimize the molecule's properties. acs.orgresearchgate.net Future research on this compound analogs would involve:

Identifying Biological Targets: Determining the specific proteins or pathways that the compound modulates.

Computational Modeling: Using techniques like induced-fit docking and molecular dynamics to predict how analogs will interact with their targets. nih.gov

Iterative Synthesis and Testing: Synthesizing designed analogs and evaluating their biological activity to refine the computational models and guide the design of the next generation of compounds.

Diversity-Oriented Synthesis for Scaffold Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules to explore novel areas of chemical space and discover new biological functions. sci-hub.sefrontiersin.org Rather than optimizing a single lead compound for a known target, DOS aims to generate a wide variety of scaffolds. cam.ac.uk This approach is particularly well-suited for privileged structures like the diazaspiro[3.4]octane core.

Research has shown that exploring the "molecular periphery" of the 2,6-diazaspiro[3.4]octane core by attaching various substituents (like azoles) can lead to the discovery of highly potent compounds, such as new antitubercular leads. mdpi.comnih.gov Future DOS strategies for the this compound scaffold could involve:

Scaffold Remodeling: Using reactions like ring cleavage or expansion on a highly functionalized parent molecule to create a range of distinct but related scaffolds. whiterose.ac.uk

Appendage Diversity: Employing multicomponent reactions to rapidly introduce a variety of substituents onto the core structure. nih.gov

"Build/Couple/Pair" Strategy: A systematic approach involving the synthesis of building blocks, coupling them together, and then inducing cyclization or rearrangement reactions to generate skeletal diversity. sci-hub.sefrontiersin.org

Mechanistic Elucidation of Emerging Biological Activities

As new, biologically active analogs of this compound are discovered, a critical area of future research will be to understand their precise mechanisms of action. A deep mechanistic understanding is essential for optimizing lead compounds and predicting potential off-target effects.

For example, mechanistic studies on a series of antimalarial diazaspiro[3.4]octanes involved resistance selection followed by whole-genome sequencing, which successfully implicated the P. falciparum cyclic amine resistance locus as being involved in the mode of resistance. acs.orgresearchgate.net In another study, attempts to optimize a nitrofuran-tagged diazaspirooctane for antitubercular activity unexpectedly resulted in compounds with high activity against S. aureus. nih.gov Subsequent computational studies suggested that this shift in activity was due to a change in the likely biotarget from a deazaflavin-dependent nitroreductase to azoreductases. nih.gov

These examples highlight the importance of future research focused on:

Target Identification: Using chemical proteomics, genetic screening, and other advanced techniques to identify the specific proteins that designed compounds interact with.

Pathway Analysis: Determining how the interaction between the compound and its target affects cellular pathways and leads to the observed biological outcome.

Resistance Studies: Investigating how organisms develop resistance to these compounds to gain further insight into their mechanism and anticipate clinical challenges.

An article focusing on the chemical compound “this compound” could not be generated. Sufficient information could not be found in the search results to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, particularly concerning the integration of computational and experimental approaches in lead optimization for this specific compound.

The search results provided general information about the integration of computational and experimental methods in drug discovery and some research on related diazaspiro compounds. However, no specific studies, detailed research findings, or data tables pertaining to the lead optimization of this compound through a combined in silico and in vitro/in vivo approach were identified. Consequently, the requirements for detailed, scientifically accurate content, including data tables and specific research findings as stipulated in the instructions, could not be met.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.